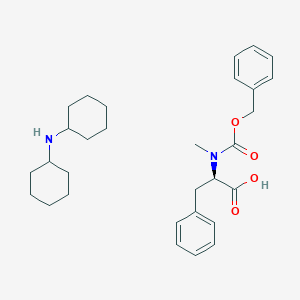
Z-D-MePhe-OH.DCHA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-MePhe-OH.DCHA involves the protection of the amino group of D-phenylalanine with a benzyloxycarbonyl (Z) group. The methylation of the amino group is achieved using methyl iodide in the presence of a base. The final product is obtained by reacting the protected and methylated D-phenylalanine with dicyclohexylamine to form the dicyclohexylammonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions
Z-D-MePhe-OH.DCHA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like trifluoroacetic acid and hydrochloric acid.
Major Products Formed
The major products formed from these reactions include various derivatives of phenylalanine, which can be further utilized in peptide synthesis and other biochemical applications .
Aplicaciones Científicas De Investigación
Z-D-MePhe-OH.DCHA is widely used in scientific research, particularly in:
Chemistry: As a reagent in peptide synthesis and as a building block for more complex molecules.
Biology: In the study of protein structure and function.
Industry: Used in the production of specialized peptides and proteins for various industrial applications
Mecanismo De Acción
The mechanism of action of Z-D-MePhe-OH.DCHA involves its role as a protected amino acid derivative in peptide synthesis. The benzyloxycarbonyl group protects the amino group during synthesis, preventing unwanted reactions. The dicyclohexylammonium salt form enhances its solubility and stability, facilitating its use in various chemical reactions .
Comparación Con Compuestos Similares
Similar Compounds
Z-MePhe-OH DCHA: Similar in structure but differs in the stereochemistry of the phenylalanine residue.
Cbz-MePhe-OH DCHA: Another derivative with a different protective group.
Uniqueness
Z-D-MePhe-OH.DCHA is unique due to its specific stereochemistry and protective group, which make it particularly useful in the synthesis of peptides with defined stereochemistry and high purity .
Propiedades
Fórmula molecular |
C30H42N2O4 |
|---|---|
Peso molecular |
494.7 g/mol |
Nombre IUPAC |
N-cyclohexylcyclohexanamine;(2R)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H19NO4.C12H23N/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,16H,12-13H2,1H3,(H,20,21);11-13H,1-10H2/t16-;/m1./s1 |
Clave InChI |
KTUIWQIMHYBPLV-PKLMIRHRSA-N |
SMILES isomérico |
CN([C@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
SMILES canónico |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


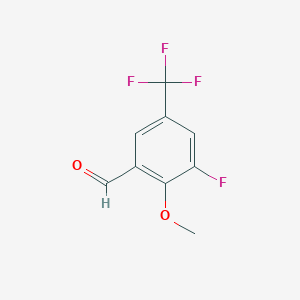





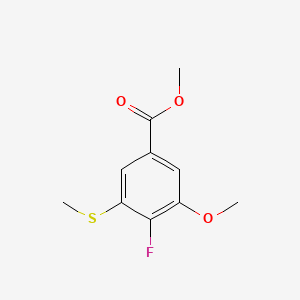
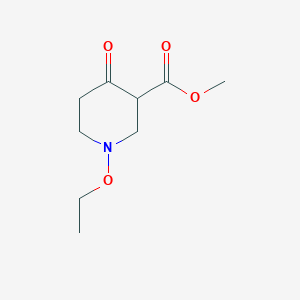
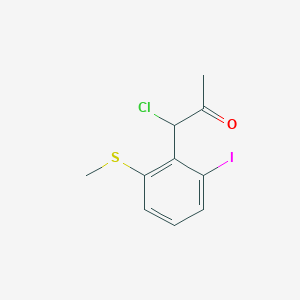
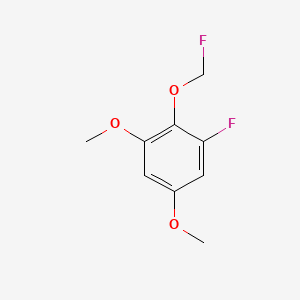

![1-(2,3-Dihydro-1H-benzo[E][1,4]diazepin-4(5H)-YL)methadone](/img/structure/B14042736.png)


